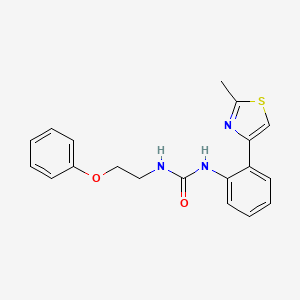

1-(2-(2-Methylthiazol-4-yl)phenyl)-3-(2-phenoxyethyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2-(2-Methylthiazol-4-yl)phenyl)-3-(2-phenoxyethyl)urea, also known as MTZ-PEU, is a synthetic compound that has gained significant attention in the scientific community due to its potential application in various fields. MTZ-PEU is a urea derivative that has been synthesized using a multi-step process.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

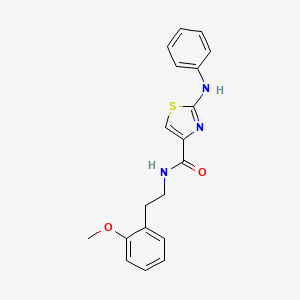

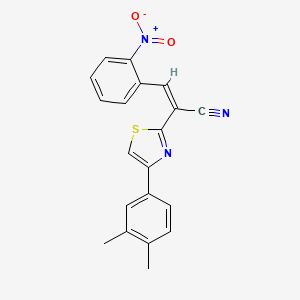

Urea derivatives, including those with structural similarities to "1-(2-(2-Methylthiazol-4-yl)phenyl)-3-(2-phenoxyethyl)urea," have been extensively studied for their potential as therapeutic agents. For instance, trisubstituted phenyl urea derivatives have shown promising activity as neuropeptide Y5 receptor antagonists, contributing to the understanding of receptor-ligand interactions and offering a pathway for the development of novel therapeutic agents targeting metabolic disorders (Fotsch et al., 2001). Similarly, pyridylthiazole-based ureas have been identified as potent inhibitors of Rho-associated protein kinases (ROCK1 and 2), providing insights into the modulation of critical signaling pathways involved in cancer and other diseases (Pireddu et al., 2012).

Material Science and Organic Synthesis

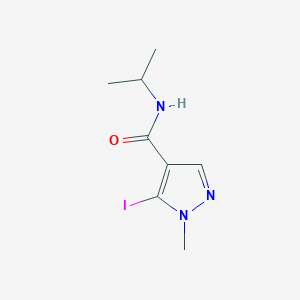

In the realm of material science and organic synthesis, the structural motifs found in "1-(2-(2-Methylthiazol-4-yl)phenyl)-3-(2-phenoxyethyl)urea" and related compounds have facilitated the development of novel materials and synthetic methodologies. For example, the co-condensation of urea with methylolphenols under acidic conditions has been explored to synthesize alternative copolymers, offering a novel approach to creating materials with potential applications in adhesives and coatings (Tomita & Hse, 1992). Moreover, the synthesis of deuterium-labeled urea derivatives like AR-A014418 highlights the importance of stable isotope labeling in pharmacokinetic studies, facilitating the precise measurement of drug distribution and metabolism (Liang et al., 2020).

Propriétés

IUPAC Name |

1-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-3-(2-phenoxyethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O2S/c1-14-21-18(13-25-14)16-9-5-6-10-17(16)22-19(23)20-11-12-24-15-7-3-2-4-8-15/h2-10,13H,11-12H2,1H3,(H2,20,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRTLOIZGJDFNFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=CC=CC=C2NC(=O)NCCOC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-(2-Methylthiazol-4-yl)phenyl)-3-(2-phenoxyethyl)urea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N4-(3-chloro-4-methoxyphenyl)-1-methyl-N6-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2688499.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-methoxybenzamide](/img/structure/B2688501.png)

![1-[1-(2,4-Difluorophenyl)propyl]piperazine](/img/structure/B2688507.png)

![N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide](/img/structure/B2688516.png)

![Ethyl 3-[(3,5-dichlorophenyl)amino]-2-methoxy-2-methyl-3-oxopropanoate](/img/structure/B2688518.png)

![4-fluoro-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2688520.png)